An In-depth Technical Guide to (1R)-(-)-Nopol Benzyl Ether: A Chiral Building Block in Synthetic Chemistry
An In-depth Technical Guide to (1R)-(-)-Nopol Benzyl Ether: A Chiral Building Block in Synthetic Chemistry
Introduction: The Strategic Value of Chiral Terpenoids in Synthesis
In the landscape of modern organic synthesis, particularly in the development of novel therapeutics, the efficient construction of enantiomerically pure molecules is a paramount objective. Nature provides a valuable resource in the form of the "chiral pool," a collection of readily available, enantiopure compounds that serve as versatile starting materials.[1][2][3] Among these, terpenoids have emerged as powerful chiral building blocks due to their rigid, stereochemically defined frameworks.[2] (1R)-(-)-Nopol, a bicyclic monoterpenoid alcohol derived from (-)-β-pinene, is a prime example of such a synthon, offering a unique scaffold for the synthesis of complex molecular architectures.[4][5] This guide focuses on a key derivative, (1R)-(-)-Nopol benzyl ether (CAS Number: 74851-17-5), a compound that combines the inherent chirality of the nopol framework with the versatile properties of a benzyl ether protecting group. This strategic modification enhances its utility in multi-step syntheses, making it a valuable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles and practical methodologies.
Physicochemical and Spectroscopic Profile
(1R)-(-)-Nopol benzyl ether is a benzyl ether derivative of Nopol, a structural feature that significantly influences its chemical behavior and applications.[] The benzyl group serves as a robust protecting group for the primary alcohol of nopol, stable under a wide range of reaction conditions but readily cleaved by methods such as catalytic hydrogenolysis.[7][8] This allows for selective manipulation of other functional groups within a molecule.
Table 1: Physicochemical Properties of (1R)-(-)-Nopol Benzyl Ether
| Property | Value | Source |
| CAS Number | 74851-17-5 | [][9] |
| Molecular Formula | C₁₈H₂₄O | [][9] |
| Molecular Weight | 256.38 g/mol | [][9] |
| Density | 0.982 g/mL at 25°C | [][9] |
| Boiling Point | 112-114 °C at 0.025 mmHg | [9] |
| Flash Point | >230 °F (>110 °C) | [9] |
| IUPAC Name | 2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene | [9] |
Spectroscopic Characterization: Unraveling the Molecular Structure
The structural elucidation of (1R)-(-)-Nopol benzyl ether is confirmed through various spectroscopic techniques. The following is an interpretation of the expected spectral data based on its structure and data for related compounds.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the nopol scaffold, including the olefinic proton, the protons of the bicyclo[3.1.1]heptane system, and the gem-dimethyl group. The presence of the benzyl group would be indicated by signals in the aromatic region (typically δ 7.2-7.4 ppm) and a singlet for the benzylic methylene protons (-O-CH₂-Ph) around δ 4.5 ppm. The protons on the carbon adjacent to the ether oxygen (-CH₂-O-) are expected to be shifted downfield to the region of 3.4-4.5 ppm.[10][11]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the 18 carbon atoms of the molecule. Key resonances include those of the quaternary carbons of the gem-dimethyl group, the olefinic carbons, and the carbons of the bicyclic system. The benzylic carbon (-O-C H₂-Ph) would appear in the range of 70-80 ppm, and the carbons of the phenyl group would be observed in the aromatic region (δ 127-140 ppm). Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[10][11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (around 3300-3500 cm⁻¹) present in the parent molecule, (1R)-(-)-Nopol. Key absorption bands would include C-H stretching vibrations for the aliphatic and aromatic moieties, and a strong C-O single-bond stretching absorption in the range of 1050-1150 cm⁻¹, characteristic of ethers.[11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 256.38. Fragmentation patterns would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium cation), and fragmentation of the nopol framework.[12]
Synthesis of (1R)-(-)-Nopol Benzyl Ether: A Practical Approach
The most common and direct method for the preparation of (1R)-(-)-Nopol benzyl ether is the Williamson ether synthesis.[7][13][14] This robust and widely used reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[13][14]
Reaction Principle and Mechanism
The synthesis involves two key steps:
-
Deprotonation: The hydroxyl group of (1R)-(-)-Nopol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium nopoloxide. This alkoxide is a potent nucleophile.
-
Nucleophilic Substitution: The nopoloxide anion then attacks the electrophilic carbon of benzyl bromide (or chloride), displacing the halide ion in a concerted Sₙ2 fashion to form the desired benzyl ether.
Detailed Experimental Protocol
This protocol is a representative procedure for the benzylation of a primary alcohol via the Williamson ether synthesis.[8]
Materials:
-
(1R)-(-)-Nopol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with (1R)-(-)-Nopol (1.0 equivalent).
-
Dissolution: Anhydrous DMF (or THF) is added to dissolve the starting material.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Alkylation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure (1R)-(-)-Nopol benzyl ether.
Applications in Drug Discovery and Asymmetric Synthesis
(1R)-(-)-Nopol benzyl ether is a valuable intermediate in the synthesis of biologically active molecules.[] Its utility stems from the combination of the chiral nopol scaffold and the benzyl ether protecting group, which allows for the stereocontrolled introduction of this fragment into larger molecules.
As a Chiral Building Block
The rigid bicyclic structure of the nopol moiety provides a well-defined three-dimensional orientation, which can be exploited to control the stereochemistry of subsequent reactions. This "chiral pool" approach is a powerful strategy in the synthesis of complex natural products and pharmaceuticals.[4] While specific examples in the literature detailing the use of (1R)-(-)-Nopol benzyl ether in total synthesis are not abundant, its potential lies in its ability to serve as a precursor to more functionalized nopol derivatives after deprotection of the benzyl ether.
Biotransformation: A Green Chemistry Approach to Novel Bioactive Compounds
A notable application of (1R)-(-)-Nopol benzyl ether is its use as a substrate in microbial transformations. Biotransformation utilizes whole microbial cells or isolated enzymes to perform chemical modifications on organic compounds, often with high regio- and stereoselectivity under mild, environmentally benign conditions.[15][16][17][18]
A study by Noma and Asakawa demonstrated the biotransformation of (-)-nopol benzyl ether using the fungus Aspergillus niger.[15] This process resulted in the hydroxylation of the benzene ring and oxidation of the nopol backbone, yielding novel compounds with significant antioxidant activity.
Key Transformation Products:
-
(-)-4-oxonopol-2',4'-dihydroxybenzyl ether: This metabolite showed strong antioxidant activity, comparable to that of the commercial antioxidant butylated hydroxyanisole (BHA).
-
(-)-4-oxonopol: Another major product resulting from the cleavage of the ether linkage.
This application highlights the potential of using (1R)-(-)-Nopol benzyl ether as a lead compound for the development of new antioxidants through green chemistry approaches. The enzymatic machinery of Aspergillus niger can introduce functionalities that are challenging to achieve through traditional synthetic methods.[19][20]
Safety and Handling
Hazard Identification:
-
The compound is classified as an irritant (Xi).[9]
-
Based on the SDS for related benzyl ethers, it may cause skin and serious eye irritation.[][21]
-
Harmful if swallowed or inhaled is a potential hazard associated with some benzyl ethers.[21]
Table 2: Recommended Safety and Handling Precautions
| Precaution Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent eye and skin contact. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | To minimize inhalation of vapors. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. | To prevent irritation and potential adverse health effects. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent release. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move person to fresh air. | Standard first aid procedures for chemical exposure. |
Conclusion and Future Outlook
(1R)-(-)-Nopol benzyl ether stands as a valuable, yet perhaps underutilized, chiral building block in the synthetic chemist's toolbox. Its straightforward synthesis via the Williamson ether reaction from a readily available chiral pool starting material makes it an accessible and cost-effective intermediate. The strategic incorporation of the benzyl ether protecting group enhances its versatility, allowing for its integration into complex, multi-step synthetic routes toward high-value targets in the pharmaceutical and agrochemical industries.
The demonstrated application in biotransformation to generate novel antioxidant compounds opens an exciting avenue for future research. This approach not only aligns with the principles of green chemistry but also provides a pathway to structurally diverse and potentially potent bioactive molecules that may be difficult to access through conventional synthesis. Further exploration of its utility in asymmetric catalysis and as a chiral auxiliary, along with detailed studies of its application in the total synthesis of complex natural products, will undoubtedly solidify the position of (1R)-(-)-Nopol benzyl ether as a key player in the field of stereoselective synthesis.
References
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Noma, Y., & Asakawa, Y. (2010). Microbial transformation of (-)-nopol benzyl ether: direct dihydroxylation of benzene ring. Natural Product Communications, 5(9), 1339-1341. [Link]
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Parshikov, I. A., & Sutherland, J. B. (2014). The use of Aspergillus niger cultures for biotransformation of terpenoids. Process Biochemistry, 49(12), 2086-2100. [Link]
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Biotransformation of Terpenoids. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
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Wu, S., et al. (2021). Microbial biotransformation of Pericarpium Citri Reticulatae (PCR) by Aspergillus niger and effects on antioxidant activity. Food Science & Nutrition, 9(11), 6069-6080. [Link]
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Zhang, X., et al. (2022). Delving into the Biotransformation Characteristics and Mechanism of Steamed Green Tea Fermented by Aspergillus niger PW-2 Based on Metabolomic and Proteomic Approaches. Foods, 11(6), 869. [Link]
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Nishimura, T. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf. [Link]
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Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4141-4153. [Link]
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PubChem. (n.d.). Nopol. Retrieved March 31, 2026, from [Link]
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Sorensen, E. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 83(15), 7755–7763. [Link]
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